molecular formula C9H22N2O6S4 B12803741 S-(3-((3-((3-((Hydroxy(dioxido)sulfanyl)thio)propyl)amino)propyl)amino)propyl) hydrogen thiosulfate CAS No. 35871-60-4

S-(3-((3-((3-((Hydroxy(dioxido)sulfanyl)thio)propyl)amino)propyl)amino)propyl) hydrogen thiosulfate

Cat. No.: B12803741
CAS No.: 35871-60-4
M. Wt: 382.6 g/mol
InChI Key: CVFJRQWEYQSHSJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(3-((3-((3-((Hydroxy(dioxido)sulfanyl)thio)propyl)amino)propyl)amino)propyl) hydrogen thiosulfate typically involves the reaction of 3-aminopropylamine with 3-chloropropylthiohydroxy(dioxido)sulfanyl. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

S-(3-((3-((3-((Hydroxy(dioxido)sulfanyl)thio)propyl)amino)propyl)amino)propyl) hydrogen thiosulfate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically results in the formation of disulfides, while reduction can yield thiols .

Scientific Research Applications

S-(3-((3-((3-((Hydroxy(dioxido)sulfanyl)thio)propyl)amino)propyl)amino)propyl) hydrogen thiosulfate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of S-(3-((3-((3-((Hydroxy(dioxido)sulfanyl)thio)propyl)amino)propyl)amino)propyl) hydrogen thiosulfate involves its ability to undergo redox reactions. The compound can act as both an oxidizing and reducing agent, depending on the conditions. This dual functionality allows it to interact with various molecular targets and pathways, particularly those involved in redox regulation and oxidative stress .

Properties

CAS No.

35871-60-4

Molecular Formula

C9H22N2O6S4

Molecular Weight

382.6 g/mol

IUPAC Name

1,3-bis(3-sulfosulfanylpropylamino)propane

InChI

InChI=1S/C9H22N2O6S4/c12-20(13,14)18-8-2-6-10-4-1-5-11-7-3-9-19-21(15,16)17/h10-11H,1-9H2,(H,12,13,14)(H,15,16,17)

InChI Key

CVFJRQWEYQSHSJ-UHFFFAOYSA-N

Canonical SMILES

C(CNCCCSS(=O)(=O)O)CNCCCSS(=O)(=O)O

Origin of Product

United States

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